molecular formula C16H21N3OS B2591192 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 897467-53-7

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2591192
CAS No.: 897467-53-7
M. Wt: 303.42
InChI Key: JEUWVHYXWBVPCZ-UHFFFAOYSA-N
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Description

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety and a butanone chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Similar compounds with a piperazin-1-yl-benzothiazole structure have been reported to exhibit antibacterial activity , suggesting that this compound may also target bacterial cells.

Mode of Action

Compounds with similar structures have been reported to act as dopamine and serotonin antagonists . This suggests that 1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one might interact with dopamine and serotonin receptors, leading to changes in neurotransmitter activity.

Biochemical Pathways

If this compound acts as a dopamine and serotonin antagonist as suggested by its structural similarity to other compounds , it could potentially affect pathways related to mood regulation, sleep, appetite, and other physiological functions regulated by these neurotransmitters.

Pharmacokinetics

It has been suggested that similar compounds comply with lipinski’s rule of five , which predicts good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like tert-butyl alcohol and temperatures around 120°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the butanone chain.

    6-Methyl-1,3-benzothiazole derivatives: Similar core structure but different substituents.

Uniqueness

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-3-4-15(20)18-7-9-19(10-8-18)16-17-13-6-5-12(2)11-14(13)21-16/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUWVHYXWBVPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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